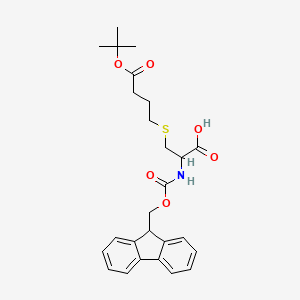![molecular formula C16H14ClNO4 B12495832 4-Chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B12495832.png)
4-Chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid is an organic compound belonging to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group, a methoxyphenyl group, and an acetamido group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid typically involves multiple steps:
Nitration and Reduction: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated with 4-methoxyphenylacetic acid chloride under basic conditions to form the acetamido derivative.
Hydrolysis: The final step involves hydrolysis of the ester group to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-Chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methoxybenzoic acid
- 4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid
- 4-Chloro-2-(1-naphthyloxyacetamido) benzoic acid
Uniqueness
4-Chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl and acetamido groups provide distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H14ClNO4 |
|---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H14ClNO4/c1-22-12-5-2-10(3-6-12)8-15(19)18-14-9-11(16(20)21)4-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
ACUVTBNAFIQOPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495757.png)

![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12495775.png)
![2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12495777.png)
![2-(1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12495781.png)
![N-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495782.png)



![5,5'-[(3-bromophenyl)methanediyl]bis(1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)](/img/structure/B12495801.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate](/img/structure/B12495809.png)
![4-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B12495816.png)
![5-methyl-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12495825.png)
![N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12495839.png)
